3-(4-フルオロフェニル)-2-チオフェン-2-イルプロプ-2-エン酸

説明

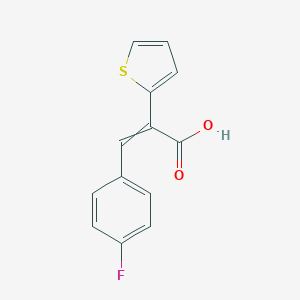

3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid is an organic compound that features a fluorophenyl group and a thiophene ring connected by a prop-2-enoic acid moiety

科学的研究の応用

3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and thiophene-2-carboxylic acid.

Aldol Condensation: The first step involves an aldol condensation reaction between 4-fluorobenzaldehyde and thiophene-2-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.

Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form the α,β-unsaturated ketone.

Hydrolysis: The final step involves the hydrolysis of the α,β-unsaturated ketone to yield 3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium amide in liquid ammonia.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amino or thiol-substituted derivatives.

作用機序

The mechanism of action of 3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and microbial pathways.

Pathways: It may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.

類似化合物との比較

Similar Compounds

- 3-(4-Fluorophenyl)propionic acid

- 3-Fluorophenylboronic acid

- 3-Chloro-4-fluorophenylboronic acid

Uniqueness

3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid is unique due to the presence of both a fluorophenyl group and a thiophene ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

生物活性

3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid is a compound that combines a fluorinated phenyl ring and a thiophene moiety with an acrylic acid structure. This unique combination enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. The molecular formula of this compound is C13H9FOS, with a molecular weight of approximately 248.27 g/mol.

Structural Characteristics

The structural features of 3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid include:

- Fluorinated Phenyl Group : The presence of fluorine increases lipophilicity and metabolic stability.

- Thiophene Ring : This heterocyclic component contributes to the compound's reactivity and biological interactions.

- Acrylic Acid Moiety : The double bond between carbon atoms in the acrylic acid enhances its potential for biological activity.

Anticancer Properties

Research has indicated that 3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells by activating specific apoptotic pathways, which may involve the modulation of Bcl-2 family proteins and caspase activation.

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases. The mechanism may involve the suppression of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators.

Interaction with Biological Targets

The compound's structural features allow it to effectively bind to various biological targets. Interaction studies suggest that it can modulate enzyme activities, particularly those involved in metabolic processes. This binding affinity is crucial for understanding its mechanism of action and therapeutic potential .

Synthetic Pathways

The synthesis of 3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid typically involves several steps:

- Formation of the Thiophene Derivative : Starting from thiophene compounds, reactions are carried out to introduce the acrylic moiety.

- Fluorination : The introduction of fluorine is achieved through electrophilic aromatic substitution or similar methods.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Related Compounds

Several structurally similar compounds have been synthesized, which may exhibit varying biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(Phenyl)-2-thiophen-2-yl-acrylic acid | Lacks fluorine | Different reactivity profile |

| 3-(4-Chloro-phenyl)-2-thiophen-2-yl-acrylic acid | Chlorine instead of fluorine | Altered electronic properties |

| 3-(4-Methoxy-phenyl)-2-thiophen-2-yl-acrylic acid | Methoxy group present | Affects solubility and reactivity |

These derivatives can provide insights into structure-activity relationships (SAR) and help identify more potent analogs for therapeutic applications.

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer activity of 3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid against human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with 3-(4-Fluorophenyl)-2-(thiophen-2-yl)acrylic acid resulted in a marked decrease in TNF-alpha and IL-6 production, indicating its potential as an anti-inflammatory agent. The underlying mechanism was linked to the inhibition of NF-kB activation .

特性

IUPAC Name |

3-(4-fluorophenyl)-2-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2S/c14-10-5-3-9(4-6-10)8-11(13(15)16)12-2-1-7-17-12/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDFXAHSMOGNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393302 | |

| Record name | 2-Thiopheneacetic acid,a-[(4-fluorophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104314-04-7 | |

| Record name | α-[(4-Fluorophenyl)methylene]-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104314-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneacetic acid,a-[(4-fluorophenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。